N6-Succinyl Adénosine

Vue d'ensemble

Description

La succinyladénosine est un marqueur biochimique du déficit en adénylosuccinase, une maladie génétique qui affecte le métabolisme des purines. Elle est formée par la déphosphorylation de l’acide adénylosuccinique intracellulaire par la 5-nucléotidase cytosolique . Ce composé est important pour diagnostiquer un déficit en adénylosuccinase, qui peut entraîner divers troubles neurologiques et du développement .

Applications De Recherche Scientifique

Succinyladenosine has several applications in scientific research:

Chemistry: It is used as a marker in studies related to purine metabolism and enzymatic activity.

Medicine: It is used in diagnosing adenylosuccinase deficiency and related disorders.

Industry: Succinyladenosine is used in the production of diagnostic kits for metabolic disorders.

Mécanisme D'action

La succinyladénosine exerce ses effets en agissant comme un marqueur biochimique du déficit en adénylosuccinase. L’enzyme adénylosuccinase catalyse la conversion de l’adénylosuccinate en adénosine monophosphate et en fumarate. En l’absence d’adénylosuccinase fonctionnelle, l’adénylosuccinate s’accumule et est déphosphorylé en succinyladénosine . Cette accumulation perturbe le métabolisme des purines, ce qui entraîne diverses manifestations cliniques .

Composés Similaires :

Acide adénylosuccinique : Le précurseur de la succinyladénosine, impliqué dans la même voie métabolique.

Adénosine monophosphate : Un produit du métabolisme de l’adénylosuccinate, essentiel pour le transfert d’énergie cellulaire.

5-Amino-4-imidazolecarboxamide ribotide : Un autre composé de la voie biosynthétique des purines.

Unicité : La succinyladénosine est unique en raison de son rôle de marqueur spécifique du déficit en adénylosuccinase. Contrairement aux autres composés de la voie métabolique des purines, ses niveaux élevés indiquent directement une déficience en adénylosuccinase .

Analyse Biochimique

Biochemical Properties

N6-Succinyl Adenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a biochemical marker of adenylosuccinase (ASL) deficiency . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of N6-Succinyl Adenosine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N6-Succinyl Adenosine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-Succinyl Adenosine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N6-Succinyl Adenosine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N6-Succinyl Adenosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

N6-Succinyl Adenosine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N6-Succinyl Adenosine and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La succinyladénosine peut être synthétisée par la déphosphorylation de l’acide adénylosuccinique. Cette réaction est catalysée par la 5-nucléotidase cytosolique . Les conditions de la réaction impliquent généralement le maintien d’un environnement contrôlé pour assurer la stabilité du composé.

Méthodes de Production Industrielle : La production industrielle de succinyladénosine implique l’utilisation de techniques biochimiques avancées pour garantir une pureté et un rendement élevés. Le processus comprend l’extraction de l’acide adénylosuccinique à partir de sources biologiques, suivie de sa déphosphorylation dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de Réactions : La succinyladénosine subit principalement des réactions de déphosphorylation. Elle peut également participer à des réactions de substitution où le groupe succinyle est remplacé par d’autres groupes fonctionnels .

Réactifs et Conditions Communes : La déphosphorylation de l’acide adénylosuccinique en succinyladénosine nécessite la 5-nucléotidase cytosolique comme catalyseur. La réaction est généralement effectuée en milieu aqueux à pH physiologique .

Produits Principaux : Le produit principal de la réaction de déphosphorylation est la succinyladénosine. Dans les réactions de substitution, les produits varient en fonction du substituant introduit .

4. Applications de la Recherche Scientifique

La succinyladénosine a plusieurs applications dans la recherche scientifique :

Médecine : Elle est utilisée pour diagnostiquer le déficit en adénylosuccinase et les troubles associés.

Industrie : La succinyladénosine est utilisée dans la production de trousses de diagnostic pour les troubles métaboliques.

Comparaison Avec Des Composés Similaires

Adenylosuccinic acid: The precursor of succinyladenosine, involved in the same metabolic pathway.

Adenosine monophosphate: A product of adenylosuccinate metabolism, crucial for cellular energy transfer.

5-Amino-4-imidazolecarboxamide ribotide: Another compound in the purine biosynthetic pathway.

Uniqueness: Succinyladenosine is unique due to its role as a specific marker for adenylosuccinase deficiency. Unlike other compounds in the purine metabolism pathway, its elevated levels directly indicate a deficiency in adenylosuccinase .

Activité Biologique

N6-Succinyl Adenosine (S-Ado) is a significant metabolite in purine metabolism, primarily recognized as a biochemical marker for adenylosuccinase deficiency. This compound's biological activity encompasses various physiological implications, particularly in metabolic disorders and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of N6-Succinyl Adenosine, including its biochemical properties, mechanisms of action, and relevant case studies.

Overview of N6-Succinyl Adenosine

N6-Succinyl Adenosine is formed through the dephosphorylation of intracellular adenylosuccinic acid (S-AMP) by cytosolic 5-nucleotidase. It plays a crucial role in purine metabolism and has been implicated in various metabolic disorders, particularly those related to adenylosuccinate lyase (ADSL) deficiency.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₅O₈ |

| Molecular Weight | 383.313 g/mol |

| Density | 2.02 g/cm³ |

| Boiling Point | 816.4 °C at 760 mmHg |

| Flash Point | 447.6 °C |

N6-Succinyl Adenosine exerts its biological effects primarily through its interaction with enzymes involved in purine metabolism:

- Inhibition of Adenylosuccinase : S-Ado inhibits adenylosuccinase, which is critical for converting succinyladenosine monophosphate (S-AMP) to adenosine monophosphate (AMP). This inhibition leads to an accumulation of S-AMP and other metabolites, contributing to metabolic dysregulation .

- Cellular Effects : The accumulation of S-Ado affects cellular signaling pathways, influencing gene expression and cellular metabolism. High concentrations of S-Ado have been linked to neurodevelopmental disorders, as seen in patients with ADSL deficiency who exhibit symptoms like epilepsy and developmental delays .

Biochemical Pathways

N6-Succinyl Adenosine is involved in several key biochemical pathways:

- Purine Metabolism : As a product of purine metabolism, S-Ado serves as a marker for enzymatic deficiencies. Its levels can indicate disruptions in the purine synthesis pathway.

- Inflammasome Activity : Recent studies have shown that S-Ado may promote inflammasome activity and interleukin-1 beta (IL-1β) production, linking it to inflammatory responses .

Case Studies

- ADSL Deficiency Case Reports : A study involving two sisters with ADSL deficiency highlighted the clinical significance of N6-Succinyl Adenosine. Both patients exhibited elevated S-Ado levels in their urine, which were confirmed through high-performance liquid chromatography (HPLC) analysis. The findings underscored the importance of S-Ado as a diagnostic marker for metabolic disorders associated with purine metabolism .

- Predictive Biomarker for Chronic Renal Failure : In a rat model, elevated levels of N6-Succinyl Adenosine were identified as potential predictors for chronic renal failure. This suggests that S-Ado might play a role in renal pathophysiology and could be explored further as a biomarker in clinical settings .

Research Findings

Recent research has expanded the understanding of N6-Succinyl Adenosine's role in human health:

- Metabolomics Studies : Metabolomic analyses have revealed that alterations in serum levels of S-Ado correlate with various health conditions, including cardiovascular diseases and metabolic syndromes .

- Therapeutic Implications : Given its role in metabolic pathways, targeting the mechanisms associated with N6-Succinyl Adenosine may offer therapeutic avenues for managing conditions linked to purine metabolism disorders.

Propriétés

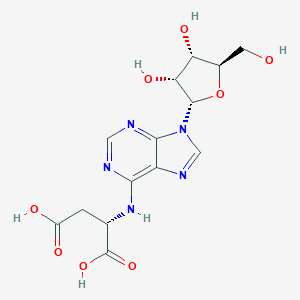

IUPAC Name |

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGZCEJTCKHMRL-VWJPMABRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4542-23-8 | |

| Record name | Succinoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN9Z367G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 238 °C | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N6-Succinyl Adenosine synthesized, and what makes its synthesis unique?

A1: N6-Succinyl Adenosine can be synthesized by directly reacting adenosine with succinic anhydride, utilizing 4-morpholine N,N′-dicyclohexylcarboxamidine as a catalyst []. This method allows for selective succinylation of adenosine under specific conditions, leading to the formation of various derivatives, including N6-Succinyl Adenosine, N6,5′-O-disuccinyl adenosine, and others. The choice of reaction conditions, whether kinetic or thermodynamic, influences the type and yield of the desired product. Additionally, the synthesis is notable for the potential formation of 2′-O- and 3′-O-isomers, with the 3′-O-isomer being predominant in aqueous solutions []. This isomerization phenomenon adds complexity to the synthesis and characterization of N6-Succinyl Adenosine.

Q2: Folic acid supplementation influences various metabolic pathways. How does this relate to N6-Succinyl Adenosine, particularly regarding its potential role in animal health?

A2: While the provided research doesn't directly link folic acid's metabolic influence to N6-Succinyl Adenosine, it highlights folic acid's impact on specific metabolites and gene expression in sheep []. For instance, folic acid supplementation altered the levels of metabolites like L-homocitrulline and palmitaldehyde, indicating an effect on lipid metabolism []. Additionally, genes associated with lipid metabolism and immune function were differentially expressed in the liver and muscle tissues of sheep receiving folic acid supplementation []. Further investigation is needed to determine if N6-Succinyl Adenosine plays a role in these folic acid-mediated metabolic changes and whether it could be a potential target for modulating lipid metabolism or immune function.

Q3: What analytical techniques are crucial for studying N6-Succinyl Adenosine and its isomers?

A3: Proton Magnetic Resonance (PMR) spectroscopy plays a vital role in differentiating between the 2′-O- and 3′-O-isomers of N6-Succinyl Adenosine and its derivatives []. This technique allows researchers to analyze the distinct chemical shifts associated with each isomer, providing valuable structural information. Additionally, anion exchange chromatography proves essential for purifying the synthesized compounds, separating them based on their charge properties []. Combining these techniques enables the isolation and characterization of N6-Succinyl Adenosine and its isomers, facilitating further research into their individual properties and biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.